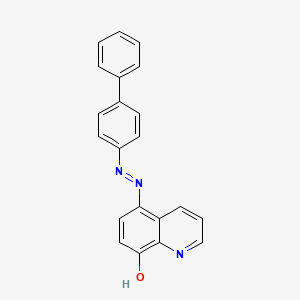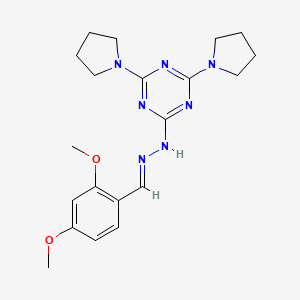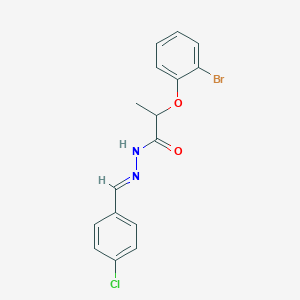
4-(dimethylamino)benzaldehyde 1,2-ethanediyl(methylhydrazone)
説明
4-(Dimethylamino)benzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as DMABN-ME and is a hydrazone derivative of 4-(dimethylamino)benzaldehyde.
作用機序
DMABN-ME acts as a fluorescent probe by reacting with ROS to form a highly fluorescent compound. The mechanism of action involves the oxidation of DMABN-ME by ROS to form a highly fluorescent compound that emits light in the visible range. DMABN-ME has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
DMABN-ME has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the proliferation of cancer cells, and reduce the levels of ROS in living cells. DMABN-ME has also been shown to have antioxidant properties, which makes it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
DMABN-ME has several advantages for use in lab experiments. It is highly sensitive and specific for the detection of ROS in living cells, making it a valuable tool for studying oxidative stress-related diseases. DMABN-ME is also easy to use and can be readily synthesized in the lab. However, DMABN-ME has some limitations, including its potential toxicity and the need for specialized equipment for fluorescence microscopy.
将来の方向性
DMABN-ME has several potential future directions for research. One promising area of research is the development of DMABN-ME analogs with improved properties, such as increased sensitivity and reduced toxicity. Another potential area of research is the application of DMABN-ME in the field of neurodegenerative diseases, where it can be used to study the role of oxidative stress in disease progression. Finally, DMABN-ME can be used in the development of new anticancer agents with improved efficacy and reduced toxicity.
Conclusion:
DMABN-ME is a promising compound that has potential applications in various scientific fields. Its unique properties, including its fluorescence and antioxidant properties, make it a valuable tool for studying oxidative stress-related diseases and developing new anticancer agents. Future research on DMABN-ME and its analogs will undoubtedly lead to new insights into the mechanisms of disease and the development of new therapies.
科学的研究の応用
DMABN-ME has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DMABN-ME is in the field of fluorescence microscopy, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. DMABN-ME has also been shown to have potential applications in the field of cancer research, where it can be used as a potential anticancer agent.
特性
IUPAC Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-25(2)21-11-7-19(8-12-21)17-23-27(5)15-16-28(6)24-18-20-9-13-22(14-10-20)26(3)4/h7-14,17-18H,15-16H2,1-6H3/b23-17+,24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSBPGDLMGFGN-GJHDBBOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN(C)CCN(C)N=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/N(CCN(/N=C/C2=CC=C(C=C2)N(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B3861031.png)

![2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol](/img/structure/B3861045.png)
![3-[(5-bromo-2-pyridinyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3861052.png)
![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)


![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-(4-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)

![(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
![4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3861094.png)

![2-[(4-methylphenyl)amino]-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3861106.png)
![N'-[(5-nitro-2-furyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861121.png)